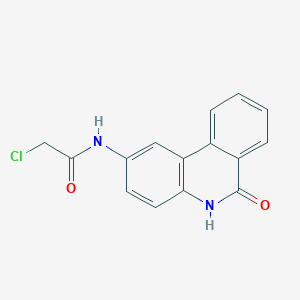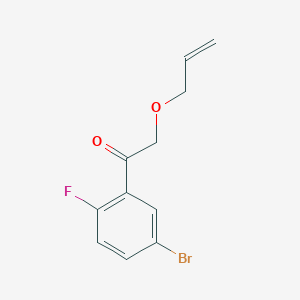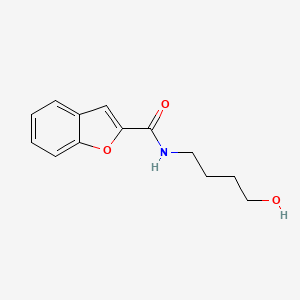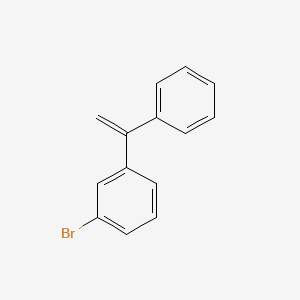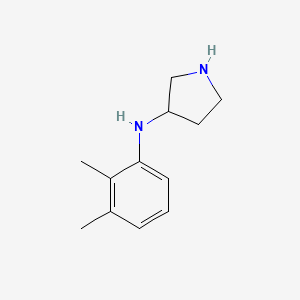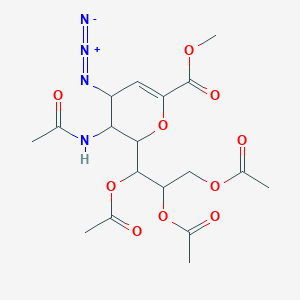
Zanamivir Azide Triacetate Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate is a complex organic compound that features multiple functional groups, including an azido group, an acetamido group, and a triacetoxypropyl group. Compounds with such diverse functional groups are often of interest in synthetic organic chemistry due to their potential reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zanamivir Azide Triacetate Methyl Ester likely involves multiple steps, each targeting the introduction of specific functional groups. A possible synthetic route could include:
Formation of the Pyran Ring: Starting with a suitable precursor, the pyran ring can be formed through cyclization reactions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Acetylation: The triacetoxypropyl group can be introduced through acetylation reactions using acetic anhydride.
Amidation: The acetamido group can be introduced through amidation reactions using acetic anhydride and ammonia or an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The acetoxy groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the presence of the azido group.
Medicine: Possible applications in drug development, particularly in the design of prodrugs or targeted delivery systems.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example:
Bioconjugation: The azido group can participate in click chemistry reactions, forming stable triazole linkages.
Drug Development: The compound may act as a prodrug, releasing active metabolites upon enzymatic or chemical transformation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-acetamido-4-azido-5,6-dihydro-4H-pyran-2-carboxylate: Lacks the triacetoxypropyl group.
Methyl 5-acetamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate: Lacks the azido group.
Propiedades
Fórmula molecular |
C18H24N4O10 |
|---|---|
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
methyl 3-acetamido-4-azido-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C18H24N4O10/c1-8(23)20-15-12(21-22-19)6-13(18(27)28-5)32-17(15)16(31-11(4)26)14(30-10(3)25)7-29-9(2)24/h6,12,14-17H,7H2,1-5H3,(H,20,23) |
Clave InChI |
ANKWFOHGBMGGAL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


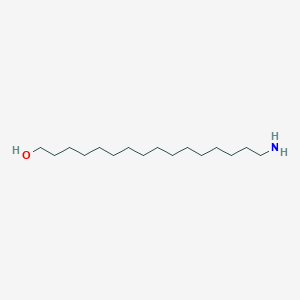
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8564041.png)
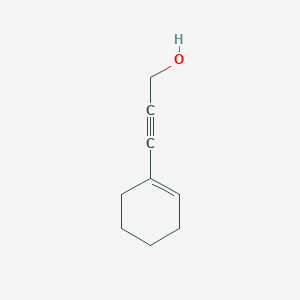
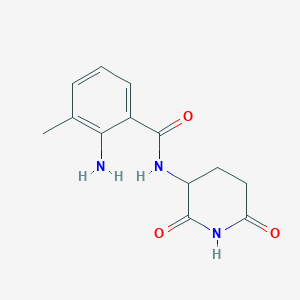

![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromopropanoate](/img/structure/B8564066.png)
![3-{[4-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B8564074.png)
![4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8564088.png)
